Cas no 1851018-82-0 (N,3-dimethyl-4-nitrobenzene-1-sulfonamide)

N,3-Dimethyl-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by its nitro and dimethyl functional groups. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its reactivity as an intermediate. The presence of the nitro group enhances electrophilic properties, making it suitable for further functionalization, while the sulfonamide moiety contributes to its stability and potential biological activity. Its well-defined structure and purity make it a reliable reagent for developing novel compounds in medicinal chemistry. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture. It is commonly employed in the synthesis of specialized agrochemicals and pharmacologically active molecules.
N,3-dimethyl-4-nitrobenzene-1-sulfonamide structure
1851018-82-0 structure
Product name:N,3-dimethyl-4-nitrobenzene-1-sulfonamide
CAS No:1851018-82-0
MF:C8H10N2O4S
MW:230.241000652313
CID:6585199
PubChem ID:165505581

N,3-dimethyl-4-nitrobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • EN300-1453133
    • N,3-dimethyl-4-nitrobenzene-1-sulfonamide
    • 1851018-82-0
    • Inchi: 1S/C8H10N2O4S/c1-6-5-7(15(13,14)9-2)3-4-8(6)10(11)12/h3-5,9H,1-2H3
    • InChI Key: UUJNIVNFSVATQJ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C)C=1)[N+](=O)[O-])(NC)(=O)=O

Computed Properties

  • Exact Mass: 230.03612798g/mol
  • Monoisotopic Mass: 230.03612798g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 100Ų
  • XLogP3: 1.8

N,3-dimethyl-4-nitrobenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1453133-5.0g
N,3-dimethyl-4-nitrobenzene-1-sulfonamide
1851018-82-0
5g
$2152.0 2023-06-06
Enamine
EN300-1453133-50mg
N,3-dimethyl-4-nitrobenzene-1-sulfonamide
1851018-82-0
50mg
$468.0 2023-09-29
Enamine
EN300-1453133-0.25g
N,3-dimethyl-4-nitrobenzene-1-sulfonamide
1851018-82-0
0.25g
$683.0 2023-06-06
Enamine
EN300-1453133-0.5g
N,3-dimethyl-4-nitrobenzene-1-sulfonamide
1851018-82-0
0.5g
$713.0 2023-06-06
Enamine
EN300-1453133-2.5g
N,3-dimethyl-4-nitrobenzene-1-sulfonamide
1851018-82-0
2.5g
$1454.0 2023-06-06
Enamine
EN300-1453133-10000mg
N,3-dimethyl-4-nitrobenzene-1-sulfonamide
1851018-82-0
10000mg
$2393.0 2023-09-29
Enamine
EN300-1453133-0.1g
N,3-dimethyl-4-nitrobenzene-1-sulfonamide
1851018-82-0
0.1g
$653.0 2023-06-06
Enamine
EN300-1453133-10.0g
N,3-dimethyl-4-nitrobenzene-1-sulfonamide
1851018-82-0
10g
$3191.0 2023-06-06
Enamine
EN300-1453133-2500mg
N,3-dimethyl-4-nitrobenzene-1-sulfonamide
1851018-82-0
2500mg
$1089.0 2023-09-29
Enamine
EN300-1453133-1.0g
N,3-dimethyl-4-nitrobenzene-1-sulfonamide
1851018-82-0
1g
$743.0 2023-06-06

Additional information on N,3-dimethyl-4-nitrobenzene-1-sulfonamide

N,3-Dimethyl-4-Nitrobenzene-1-Sulfonamide: A Comprehensive Overview

N,3-Dimethyl-4-nitrobenzene-1-sulfonamide, also known by its CAS number 1851018-82-0, is a compound of significant interest in the field of organic chemistry. This compound is a derivative of benzene sulfonamide, with specific substituents that confer unique properties. The structure of N,3-dimethyl-4-nitrobenzene-1-sulfonamide includes a sulfonamide group attached to the benzene ring at position 1, along with methyl groups at positions 3 and 4, and a nitro group at position 4. These substituents play a crucial role in determining the compound's chemical behavior and potential applications.

The synthesis of N,3-dimethyl-4-nitrobenzene-1-sulfonamide involves several steps, typically starting from the corresponding benzene derivative. The introduction of the sulfonamide group is often achieved through nucleophilic substitution reactions, where an amine reacts with a sulfonyl chloride. The methyl and nitro groups are introduced at specific positions on the benzene ring to achieve the desired substitution pattern. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and minimizing environmental impact.

One of the key properties of N,3-dimethyl-4-nitrobenzene-1-sulfonamide is its stability under various chemical conditions. The sulfonamide group is known for its resistance to hydrolysis and thermal degradation, making this compound suitable for applications in harsh environments. Additionally, the presence of electron-withdrawing groups like the nitro group enhances the electrophilic character of the benzene ring, facilitating further substitution reactions. This makes N,3-dimethyl-4-nitrobenzene-1-sulfonamide a valuable intermediate in the synthesis of more complex organic molecules.

Recent studies have explored the potential of N,3-dimethyl-4-nitrobenzene-1-sulfonamide in materials science. Researchers have investigated its use as a precursor for high-performance polymers and advanced materials. For instance, its ability to undergo polymerization under specific conditions has led to the development of novel polymeric materials with enhanced mechanical and thermal properties. These materials find applications in aerospace, automotive industries, and electronics.

In addition to its role in materials science, N,3-dimethyl-4-nitrobenzene-1-sulfonamide has shown promise in pharmaceutical research. The sulfonamide group is a common structural motif in many drugs due to its bioavailability and ability to form hydrogen bonds with biological molecules. Recent studies have focused on modifying this compound to improve its pharmacokinetic properties and target specific biological pathways. For example, derivatives of this compound have been tested for their potential as inhibitors of certain enzymes involved in disease processes.

The environmental impact of N,3-dimethyl-4-nitrobenzene-1-sulfonamide has also been a topic of recent research. Scientists are investigating methods to reduce waste generation during its synthesis and improve its biodegradability. Green chemistry approaches, such as using renewable feedstocks and catalytic systems that minimize byproducts, are being explored to make its production more sustainable.

In conclusion, N,3-dimethyl-4-nitrobenzene-1-sulfonamide (CAS No: 1851018-82-0) is a versatile compound with applications spanning multiple fields. Its unique structure enables it to serve as an intermediate in organic synthesis and a building block for advanced materials and pharmaceuticals. Ongoing research continues to uncover new potential uses for this compound while addressing environmental concerns associated with its production and use.

Recommend Articles

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd